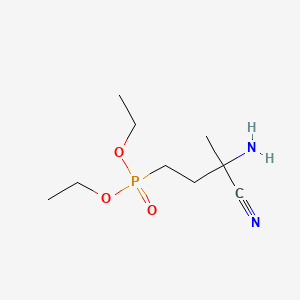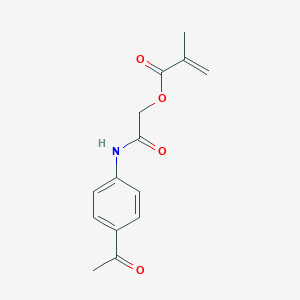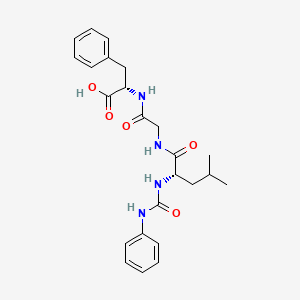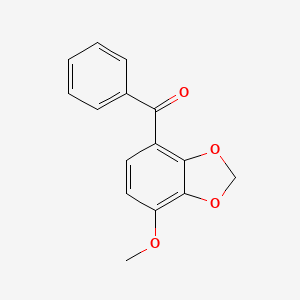
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is a complex organic compound with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and a benzopyran backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pH conditions to ensure the correct formation of the benzopyran ring and the incorporation of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and application purposes.
化学反应分析
Types of Reactions
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted benzopyran derivatives with different functional groups.
科学研究应用
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5-hydroxy-: This compound has a similar structure but with one less hydroxyl group.
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-: This compound has additional hydroxyl groups at different positions on the benzopyran ring.
Uniqueness
The uniqueness of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- lies in its specific arrangement of hydroxyl groups and the benzopyran backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
667465-47-6 |
|---|---|
分子式 |
C15H10O7 |
分子量 |
302.23 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromene-3,4-dione |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,15-19H |
InChI 键 |
UMVWYQXKBPJMOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)

![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)


![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
